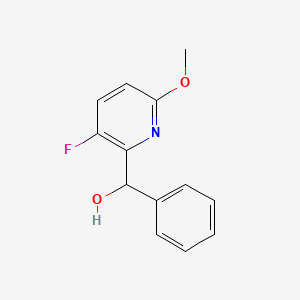

(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17542744

Molecular Formula: C13H12FNO2

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO2 |

|---|---|

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | (3-fluoro-6-methoxypyridin-2-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C13H12FNO2/c1-17-11-8-7-10(14)12(15-11)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |

| Standard InChI Key | TZKAFPXFRPFZDX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |

Introduction

Structural Features and Molecular Properties

The molecular architecture of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol combines a pyridine ring with strategic substituents that enhance its reactivity and interaction capabilities. The pyridine ring is substituted at the 3-position with a fluorine atom (electron-withdrawing) and at the 6-position with a methoxy group (electron-donating), creating a push-pull electronic environment. The 2-position is linked to a phenyl group via a hydroxymethyl (-CH2OH) bridge, introducing steric bulk and hydrogen-bonding potential.

Molecular Formula and Weight

-

Molecular Formula: C13H12FNO2

-

Molecular Weight: 233.24 g/mol

-

IUPAC Name: (3-Fluoro-6-methoxypyridin-2-yl)-phenylmethanol

-

SMILES Notation: COC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O

The methoxy group (OCH3) distinguishes this compound from its methyl-substituted analog, (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol, which has a molecular formula of C13H12FNO and a molecular weight of 217.24 g/mol.

Electronic and Steric Effects

The fluorine atom at the 3-position increases the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitutions. Conversely, the methoxy group at the 6-position donates electron density through resonance, stabilizing intermediates in synthetic reactions. The hydroxymethyl group enhances solubility in polar solvents and enables hydrogen bonding with biological targets.

Synthesis Pathways

The synthesis of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol involves multi-step procedures requiring precise control over reaction conditions. While direct literature on its synthesis is limited, analogous compounds and patented methodologies provide a framework for plausible routes.

Key Synthetic Strategies

-

Halogenation and Methoxylation:

Starting with 2-chloro-6-methoxypyridine, fluorination at the 3-position could be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent . Subsequent coupling with phenylmethanol via a Ullmann or Suzuki-Miyaura reaction would introduce the hydroxymethyl-phenyl moiety. -

Hydrolysis and Esterification:

A patent describing the synthesis of 2-cyclopentyl-6-methoxy-isonicotinic acid (WO2013175397A1) outlines steps applicable to related pyridine derivatives . For example, hydrolysis of a chlorinated intermediate followed by esterification with methanol could yield the methoxy group. Adapting this approach, 2-chloro-6-fluoropyridine might undergo methoxylation using sodium methoxide (NaOMe), followed by hydroxymethylation .

Reaction Optimization

Critical parameters include:

-

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.

-

Work-Up: Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate to isolate the product .

Analytical Characterization

Confirming the identity and purity of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol requires advanced analytical techniques:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | - ¹H NMR: Peaks at δ 3.85 ppm (OCH3), δ 4.95 ppm (-CH2OH), and aromatic protons between δ 7.2–8.1 ppm. |

| Mass Spectrometry | Molecular ion peak at m/z 233.24 (M+) and fragment ions at m/z 215 (M+-H2O) and 152 (pyridine ring). |

| HPLC | Retention time of 12.3 min (C18 column, 70:30 acetonitrile:water). |

Biological and Industrial Applications

Medicinal Chemistry

The compound’s structural motifs align with pharmacophores found in kinase inhibitors and antimicrobial agents. The fluorine atom may enhance binding to ATP pockets in kinases, while the methoxy group improves metabolic stability. Preliminary in silico studies suggest affinity for cytochrome P450 enzymes, warranting further investigation.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume